

Sensitive and Selective Quantification of Mecoprop-P Residues by LC-MS/MS

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Compound of Interest

Compound Name: Mecoprop-P

Cat. No.: B095672

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Application Note and Protocol

Introduction

Mecoprop (MCP), a widely used phenoxyalkanoic acid herbicide, is primarily utilized for the control of broadleaf weeds in agricultural and turf applications.^[1] The herbicidal activity is mainly attributed to its R-enantiomer, **Mecoprop-P** (MCP-p).^[2] Due to its potential for persistence in the environment and contamination of soil and water resources, highly sensitive and selective analytical methods are required for monitoring its residues.^{[1][3]} Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of **Mecoprop-P**, offering excellent sensitivity and selectivity in complex matrices.^{[3][4]} This application note provides a detailed protocol for the sensitive detection of **Mecoprop-P** residues using LC-MS/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification.^[5] Below are protocols for soil and water matrices.

1.1. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method^[1]

- Sample Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to ensure homogeneity.^[1]

- Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.[\[1\]](#)
- Extraction: Add 10 mL of acetonitrile to the hydrated soil. Shake vigorously for 5 minutes using a mechanical shaker.[\[1\]](#)
- Salting-out: Add 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.[\[1\]](#)
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[\[1\]](#)
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO_4 and 50 mg of Primary Secondary Amine (PSA) sorbent. Vortex for 30 seconds.
- Final Centrifugation and Filtration: Centrifuge the dSPE tube at 5000 rpm for 2 minutes.[\[1\]](#) Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[\[1\]](#)

1.2. Water Samples: Solid-Phase Extraction (SPE)[\[4\]](#)

- Sample Preparation: Take a 10 mL aliquot of the water sample. Adjust the pH to ≥ 12 with 1M potassium hydroxide (KOH) and let it stand for at least one hour to hydrolyze any esters. Acidify the sample to a pH between 2 and 3 with formic acid.[\[4\]](#)
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol and 5 mL of water with 0.1% formic acid.
- Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
- Elution: Elute the analyte with 5 mL of acetonitrile.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase and filter

through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.^[1]

2.1. Liquid Chromatography (LC) Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) ^[4]
Mobile Phase A	Water with 0.1% formic acid ^[4]
Mobile Phase B	Acetonitrile with 0.1% formic acid ^[4]
Gradient	A typical gradient runs from 10-20% B to 95-100% B over several minutes. ^[4]
Flow Rate	0.2 - 0.4 mL/min ^[4]
Injection Volume	10 - 50 µL ^[4]
Column Temperature	40°C

2.2. Mass Spectrometry (MS) Conditions

Parameter	Condition
MS System	Triple quadrupole mass spectrometer ^[4]
Ionization Source	Electrospray Ionization (ESI) in negative mode ^[4]
Acquisition Mode	Multiple Reaction Monitoring (MRM) ^[4]
Source Temperature	120 °C ^[6]
Desolvation Gas Temp	300 °C ^[6]

2.3. MRM Transitions for Mecoprop-P

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
213	141	12[7]
213	161	18[7]

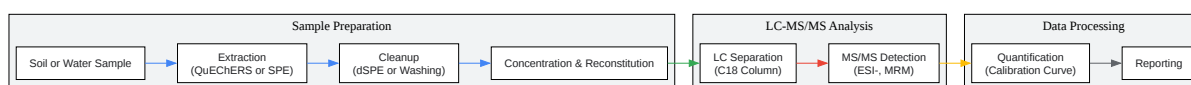
Data Presentation

The following tables summarize the performance of the LC-MS/MS method for the quantification of **Mecoprop-P**.

Method Validation Parameters

Parameter	Result
Linearity (r^2)	> 0.99[1]
Limit of Detection (LOD)	0.02 mg/kg (in kidney tissue)[8]
Limit of Quantification (LOQ)	1 ng/L (in natural waters)[9]
Accuracy (Recovery)	82 - 93% (in kidney tissue)[8]
Precision (RSD)	3.2 - 19% (in kidney tissue)[8]

Mandatory Visualization



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Caption: Experimental workflow for **Mecoprop-P** detection.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of **Mecoprop-P** residues in various environmental matrices.[1][3] The use of appropriate sample preparation techniques, such as QuEChERS for soil and SPE for water, is crucial for achieving high recovery and minimizing matrix effects.[1][5] This method is well-suited for routine monitoring of **Mecoprop-P** to ensure environmental safety and regulatory compliance.

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